2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide
Description
2-[4-(4-Chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide is a pyrazole-based acetamide derivative characterized by a 4-chlorophenyl substituent at the pyrazole C4 position, a morpholine ring at C3, and an N-(2-methoxyphenyl)acetamide side chain. The pyrazole core is a privileged scaffold in medicinal and agrochemical research due to its structural versatility and ability to engage in hydrogen bonding and π-π interactions . The 4-chlorophenyl group enhances lipophilicity and may improve target binding affinity, while the morpholine moiety contributes to solubility and metabolic stability . The 2-methoxyphenyl acetamide substituent introduces steric and electronic effects that could influence conformation and bioactivity.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-29-20-5-3-2-4-19(20)24-21(28)15-27-14-18(16-6-8-17(23)9-7-16)22(25-27)26-10-12-30-13-11-26/h2-9,14H,10-13,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZVKCYUWOHBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities.
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones. This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to exhibit anticonvulsive and n-cholinolytic activities, suggesting that F3407-4651 might affect similar pathways.
Result of Action
Similar compounds have been found to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities, suggesting that F3407-4651 might have similar effects.
Biological Activity
The compound 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide , often referred to as compound 1, is a novel pyrazole derivative with potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H22ClN3O2
- Molecular Weight : 384.147 g/mol
- SMILES Notation : C1COCCN1CCOC2=NN(C=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
The compound features a pyrazole core substituted with a chlorophenyl group and a morpholine moiety, which contributes to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of compound 1, particularly its effects on various cancer cell lines. Notable findings include:
- Inhibition of Cell Proliferation : Compound 1 has demonstrated significant antiproliferative activity against HepG2 liver cancer cells, with an IC50 value that indicates potent cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | 0.62 ± 0.34 | HepG2 |
- Mechanism of Action : The compound induces G2/M cell cycle arrest and promotes apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with compound 1 led to an increase in early apoptotic cells from 5.26% in the control group to approximately 49.77% at a concentration of 10 µM.
Protein Kinase Inhibition
Compound 1 has been shown to inhibit several key protein kinases involved in cancer progression:
- IGF1R Inhibition : The compound exhibited a notable inhibition rate of 76.84% against IGF1R, which is critical for tumor growth and survival.
| Kinase | Inhibition (%) |
|---|---|
| IGF1R | 76.84 |
| EGFR | 24.36 |
| VEGFR1 | 11.86 |
| PDGFRβ | 11.72 |
These findings suggest that compound 1 may serve as a potential therapeutic agent targeting multiple pathways involved in tumorigenesis.
Study on HepG2 Cells
In a recent study focusing on HepG2 cells, compound 1 was observed to significantly reduce cell viability in a dose-dependent manner. The study employed the CCK-8 assay to assess cell proliferation, revealing that higher concentrations of the compound correlated with increased inhibition rates.
Molecular Docking Studies
Molecular docking studies indicated that compound 1 binds effectively to the active site of IGF1R, suggesting a strong interaction profile that could be exploited for drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related acetamide-pyrazole derivatives, emphasizing substituent effects, biological activities, and physicochemical properties:
Structural and Functional Analysis
Core Heterocycle Modifications: Pyrazole vs. Thiazole/Thiophene: Pyrazole derivatives (e.g., target compound, ) engage in hydrogen bonding via NH groups, whereas thiazoles () or thiophenes () exhibit distinct electronic profiles. For example, thiophene’s sulfur atom may enhance π-π stacking but reduce polarity compared to pyrazole .
Substituent Effects: Chlorophenyl Groups: The 4-chlorophenyl group in the target compound and enhances lipophilicity, aiding membrane penetration. Morpholine vs. Cyano/Methoxy Groups: Morpholine (target compound, ) improves aqueous solubility via its oxygen atom, whereas cyano () or methoxy groups () may prioritize electronic effects over solubility .
Biological Implications: Insecticidal Activity: The cyano-substituted pyrazole in is a key intermediate for Fipronil, suggesting that the target compound’s morpholine group could be modified for similar agrochemical applications . Antifungal/Coordination Properties: N-Substituted acetamides () exhibit antifungal activity and metal-coordination ability, implying that the target compound’s methoxyphenyl group could be optimized for these roles .
Physicochemical and Pharmacokinetic Considerations
- Solubility: Morpholine and hydroxyethyl groups () enhance solubility compared to cyano or dichlorophenyl substituents.
- Metabolic Stability : The 2-methoxyphenyl group in the target compound may undergo demethylation, whereas fluorinated analogs () resist metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
